molecular formula C9H10O2S B14185839 1-(3-Methoxy-2-sulfanylphenyl)ethan-1-one CAS No. 846577-58-0

1-(3-Methoxy-2-sulfanylphenyl)ethan-1-one

Cat. No.: B14185839
CAS No.: 846577-58-0
M. Wt: 182.24 g/mol
InChI Key: UYJHKWZHVXLNOD-UHFFFAOYSA-N
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Description

1-(3-Methoxy-2-sulfanylphenyl)ethan-1-one is a chemical compound with a molecular formula of C9H10O2S It is characterized by the presence of a methoxy group (-OCH3) and a sulfanyl group (-SH) attached to a phenyl ring, along with an ethanone group (-COCH3)

Preparation Methods

The synthesis of 1-(3-Methoxy-2-sulfanylphenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzaldehyde with thiourea in the presence of a base, followed by oxidation to yield the desired product. The reaction conditions typically include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-(3-Methoxy-2-sulfanylphenyl)ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone, depending on the oxidizing agent and reaction conditions.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and sulfanyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Methoxy-2-sulfanylphenyl)ethan-1-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein-ligand binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Methoxy-2-sulfanylphenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and sulfanyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(3-Methoxy-2-sulfanylphenyl)ethan-1-one can be compared with other similar compounds, such as:

    1-(3-Methoxyphenyl)ethan-1-one: Lacks the sulfanyl group, which may result in different chemical reactivity and biological activity.

    1-(3-Hydroxy-2-methoxyphenyl)ethan-1-one:

    1-(3-Methoxyphenyl)-2-(phenylsulfonyl)ethan-1-one:

The uniqueness of this compound lies in the presence of both methoxy and sulfanyl groups, which confer distinct chemical and biological properties that can be leveraged in various research and industrial applications.

Properties

CAS No.

846577-58-0

Molecular Formula

C9H10O2S

Molecular Weight

182.24 g/mol

IUPAC Name

1-(3-methoxy-2-sulfanylphenyl)ethanone

InChI

InChI=1S/C9H10O2S/c1-6(10)7-4-3-5-8(11-2)9(7)12/h3-5,12H,1-2H3

InChI Key

UYJHKWZHVXLNOD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)OC)S

Origin of Product

United States

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